2,3-Dimethyl-5-ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine
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Overview
Description
2,3-Dimethyl-5-ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine is an organic compound with the molecular formula C18H27NO5. This compound features a morpholine ring substituted with dimethyl, ethyl, and trimethoxybenzoyl groups. The presence of the trimethoxybenzoyl group is particularly notable due to its pharmacophoric properties, which contribute to the compound’s biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine typically involves the reaction of morpholine derivatives with appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step process involving the initial synthesis of the morpholine core, followed by sequential alkylation and acylation reactions. The use of catalysts such as aluminum chloride in the Friedel-Crafts acylation step is common to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-5-ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2,3-Dimethyl-5-ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5-ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxybenzoyl group plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The compound’s ability to inhibit enzymes like tubulin and histone demethylases has been documented .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-5-ethylmorpholine: Lacks the trimethoxybenzoyl group, resulting in different biological activity.
4-(3,4,5-Trimethoxybenzoyl)morpholine: Similar structure but without the dimethyl and ethyl substitutions, leading to variations in pharmacological properties.
Uniqueness
2,3-Dimethyl-5-ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the trimethoxybenzoyl group enhances its pharmacophoric potential, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
63868-61-1 |
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Molecular Formula |
C18H27NO5 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(5-ethyl-2,3-dimethylmorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C18H27NO5/c1-7-14-10-24-12(3)11(2)19(14)18(20)13-8-15(21-4)17(23-6)16(9-13)22-5/h8-9,11-12,14H,7,10H2,1-6H3 |
InChI Key |
HBDGEZMTNYIFTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC(C(N1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C)C |
Origin of Product |
United States |
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